阿立哌唑杂质 3

描述

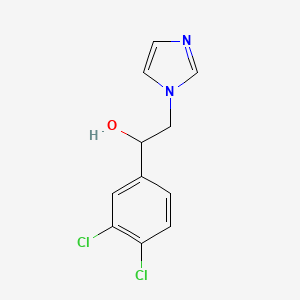

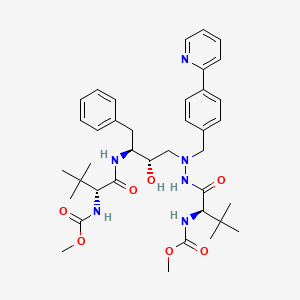

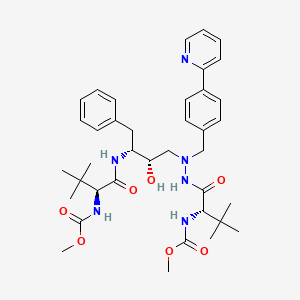

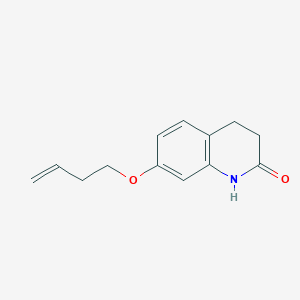

Aripiprazole Impurity 3, also known as 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone, is a compound related to Aripiprazole, a medication primarily used for the treatment of schizophrenia or bipolar disorder . The impurity is used as a reference standard in laboratory tests .

Synthesis Analysis

The synthesis of Aripiprazole and its impurities has been studied extensively. A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities . Another study optimized the amount of substrate and other factors to achieve a high conversion ratio of about 90-99% .Molecular Structure Analysis

The molecular structure of Aripiprazole Impurity 3 can be analyzed using various techniques such as FTIR, XRD, DSC, SEM, and TGA . These techniques can provide valuable information about the bond shifting, surface morphology, and exothermic peaks of the impurity.Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole Impurity 3 have been described in several studies. For instance, one study describes the formation of the impurity during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride .Physical And Chemical Properties Analysis

Aripiprazole Impurity 3, like Aripiprazole, is likely to exhibit low aqueous solubility and high lipophilicity . The solubility of the drug substance can be improved upon complexation with cyclodextrins .科学研究应用

鉴定和表征

- 在阿立哌唑的工艺开发过程中,已经鉴定和表征了阿立哌唑杂质 3。它被分离、合成和表征,使用 1H NMR、IR 和质谱数据技术 (Gutta 等人,2008 年).

分析方法开发

- 已经进行研究以开发和验证 HPLC 方法,用于测定药物中的阿立哌唑及其杂质。此类方法对于确保药物的纯度和安全性至关重要 (Filijović 等人,2014 年).

色谱行为研究

- 已经研究了阿立哌唑及其相关化学杂质(包括阿立哌唑杂质 3)的色谱行为,以了解它们与不同色谱条件的相互作用 (Soponar 等人,2016 年).

稳定性指示方法

- 研究已经开发出用于定量测定各种形式的阿立哌唑以及相关物质测定的灵敏 RP-LC 方法。这些方法对于评估阿立哌唑及其杂质的稳定性和质量至关重要 (Rao 等人,2008 年).

药物受体占用研究

- 研究还使用正电子发射断层扫描等技术研究了接受阿立哌唑治疗的人类中多巴胺 D2 和 D3 受体的占用情况。这对于理解药物的作用机制至关重要 (Yokoi 等人,2002 年).

药理学和治疗应用

- 已经广泛研究了阿立哌唑的疗效和安全性,包括其在治疗精神分裂症和其他疾病中的药理学、临床疗效和耐受性 (Kasper 等人,2003 年).

新型药物制剂

- 关于用于治疗精神分裂症的含阿立哌唑的纳米乳的研究突出了新型药物制剂的开发,以增强治疗效果 (Masoumi 等人,2015 年).

受体活性谱研究

- 对阿立哌唑的受体活性谱的研究,包括其在多巴胺 D2 受体介导的信号通路中功能选择性作用,对于理解其独特的药理特性至关重要 (Urban 等人,2007 年).

治疗药物监测

- 使用柱交换和分光光度检测的 HPLC 等技术开发阿立哌唑治疗药物监测方法对于个性化医疗和优化治疗结果至关重要 (Kirschbaum 等人,2005 年).

安全性评估

- 已经进行研究以评估阿立哌唑在治疗精神分裂症中的安全性,重点关注代谢效应和耐受性等方面 (Preda & Shapiro,2020 年).

安全和危害

未来方向

Future research could focus on improving the solubility and stability of Aripiprazole and its impurities, potentially through the use of inclusion complexes with other compounds . Additionally, the unique neurobiology of Aripiprazole suggests further exploration of these targets by novel and future biased ligand compounds .

属性

IUPAC Name |

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZKENBUSFXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole Impurity 3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

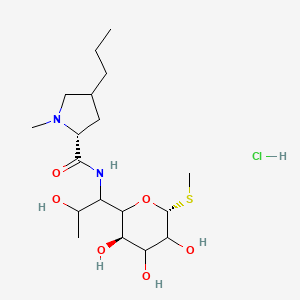

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

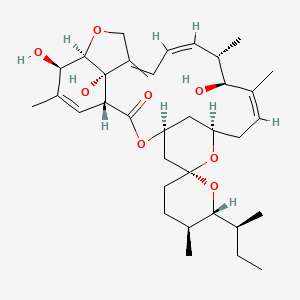

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)